molecular formula C8H12ClN3 B2830034 2-Chloro-4-(diethylamino)pyrimidine CAS No. 62968-41-6

2-Chloro-4-(diethylamino)pyrimidine

Cat. No.: B2830034
CAS No.: 62968-41-6
M. Wt: 185.66
InChI Key: IJBXLOODPFVVJL-UHFFFAOYSA-N
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Description

2-Chloro-4-(diethylamino)pyrimidine: is a heterocyclic aromatic compound with the molecular formula C8H12ClN3 . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(diethylamino)pyrimidine typically involves the chlorination of 4-(diethylamino)pyrimidine. One common method is the reaction of 4-(diethylamino)pyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

4-(diethylamino)pyrimidine+POCl3This compound+HCl\text{4-(diethylamino)pyrimidine} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 4-(diethylamino)pyrimidine+POCl3​→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as described above. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(diethylamino)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Chloro-4-(diethylamino)pyrimidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in industrial applications where specific chemical modifications are required .

Comparison with Similar Compounds

  • 2-Chloro-4-(methylamino)pyrimidine
  • 2-Chloro-4-(dimethylamino)pyrimidine
  • 2-Chloro-4-(ethylamino)pyrimidine

Comparison: 2-Chloro-4-(diethylamino)pyrimidine is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. The size and electronic properties of the diethylamino group can influence the compound’s reactivity, solubility, and binding interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-chloro-N,N-diethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-12(4-2)7-5-6-10-8(9)11-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBXLOODPFVVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62968-41-6
Record name 2-chloro-4-(diethylamino)pyrimidine
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